1-(2-chloro-6-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
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Overview
Description
1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine is a complex organic compound with a unique structure that includes a chlorinated benzothiepin ring system fused with a piperazine moiety
Preparation Methods
The synthesis of 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine include:
- 3-(2-chloro-5,6-dihydrobenzo bbenzazepin-11-yl)-N-methyl-1-propanamine : This compound shares a similar benzothiepin core but differs in its substituents and overall structure .
- 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione : Another related compound with a chlorinated benzodiazepine core . The uniqueness of 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C19H21ClN2S |
---|---|
Molecular Weight |
344.9g/mol |
IUPAC Name |
1-(3-chloro-10-methyl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine |
InChI |
InChI=1S/C19H21ClN2S/c1-13-3-2-4-16-17(22-9-7-21-8-10-22)12-14-11-15(20)5-6-18(14)23-19(13)16/h2-6,11,17,21H,7-10,12H2,1H3 |
InChI Key |
VLXDGXQTILRZDH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(CC3=C(S2)C=CC(=C3)Cl)N4CCNCC4 |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC3=C(S2)C=CC(=C3)Cl)N4CCNCC4 |
Origin of Product |
United States |
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